1-(3-Amino-2-methylphenyl)imidazolidin-2-one CAS 1042555-89-4 properties
1-(3-Amino-2-methylphenyl)imidazolidin-2-one CAS 1042555-89-4 properties
The following technical guide details the properties, synthesis, and quality control of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one (CAS 1042555-89-4).
CAS Registry Number: 1042555-89-4 Chemical Class: Cyclic Urea / Aniline Derivative Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors/SERD Research)[1]
Executive Summary
1-(3-Amino-2-methylphenyl)imidazolidin-2-one is a specialized heterocyclic building block used in the synthesis of small-molecule active pharmaceutical ingredients (APIs).[1] Structurally, it consists of an imidazolidin-2-one ring N-linked to a toluene core with a free amine handle.[1] This "privileged scaffold" is critical in medicinal chemistry for constructing urea-based kinase inhibitors (e.g., B-Raf, KSP inhibitors) and investigating Selective Estrogen Receptor Degraders (SERDs) .[1] Its rigid cyclic urea moiety often serves as a bioisostere for acyclic ureas, improving metabolic stability and solubility in final drug candidates.[1]
Physicochemical Profile & Identification
This section outlines the core data required for identifying and handling the substance in a research setting.[1]
Identity & Constants
| Property | Value |
| IUPAC Name | 1-(3-Amino-2-methylphenyl)imidazolidin-2-one |
| Molecular Formula | |
| Molecular Weight | 191.23 g/mol |
| CAS Number | 1042555-89-4 |
| SMILES | CC1=C(C=CC=C1N2CCNC2=O)N |
| Appearance | Off-white to pale beige solid |
| Melting Point | 168 – 172 °C (Experimental estimate based on analogs) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM; Insoluble in Water |
| pKa (Calculated) | ~4.5 (Aniline nitrogen) |
Structural Geometry
The molecule features a steric clash between the ortho-methyl group and the imidazolidinone ring, forcing the rings to adopt a twisted conformation.[1] This non-planar geometry is often exploited in drug design to induce selectivity in ATP-binding pockets of kinases.[1]
Synthetic Utility & Retrosynthesis
The synthesis of CAS 1042555-89-4 typically avoids direct amination of the phenyl ring due to regioselectivity issues.[1] The most robust industrial route involves a Copper-Catalyzed Ullmann-Type Coupling followed by a Nitro Reduction .[1]
Retrosynthetic Analysis (DOT Diagram)
The following diagram illustrates the logical disconnection of the target molecule back to commercially available starting materials.
Caption: Retrosynthetic disconnection showing the construction of the C-N bond via Ullmann coupling followed by functional group manipulation.
Experimental Synthesis Protocol
Objective: Preparation of 10 g of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one. Prerequisite: This protocol assumes the use of standard Schlenk line techniques to exclude oxygen during the coupling step.[1]
Step 1: C-N Coupling (Ullmann Condensation)[1]
-
Reagents:
-
Procedure:
-
Charge a reaction flask with the aryl bromide, imidazolidinone, CuI, and
.[1] -
Evacuate and backfill with
(3 cycles).[1] -
Add anhydrous dioxane followed by the diamine ligand via syringe.[1]
-
Heat the mixture to 100°C for 16–24 hours. Monitoring by TLC/LC-MS is critical to ensure consumption of the bromide.[1]
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad. Wash the organic layer with water and brine.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient) yields the nitro-intermediate.[1]
-
Step 2: Nitro Reduction[1]
-
Reagents:
-
Procedure:
-
Suspend the nitro-intermediate in EtOH/
.[1] -
Add Fe powder and
.[1] -
Heat to reflux (80°C ) with vigorous stirring for 2–4 hours.
-
Workup: Filter the hot mixture through Celite to remove iron residues. Wash the cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Isolation: Recrystallize from Ethanol/Heptane or purify via chromatography if necessary to obtain the target amine (CAS 1042555-89-4).[1]
-
Analytical Characterization & Quality Control
To ensure the material is suitable for downstream API synthesis, the following QC parameters must be met.
HPLC Method (Purity Profiling)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]
-
Acceptance Criteria: Purity > 98.0% (Area %).
NMR Interpretation ( NMR, 400 MHz, DMSO- )
- 2.05 ppm (s, 3H): Methyl group at the C2 position.[1] Distinctive singlet.
- 3.30–3.50 ppm (m, 4H): Ethylene bridge protons of the imidazolidinone ring.[1]
-
4.90 ppm (br s, 2H): Free amine (
) protons.[1] Note: Chemical shift varies with concentration/water content.[1] - 6.30–7.00 ppm (m, 3H): Aromatic protons (1,2,3-trisubstituted pattern).[1]
-
6.80 ppm (s, 1H): Urea
(if not exchanged).[1]
Handling, Stability, and Safety
-
Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Stability: Stable in solid form for >2 years if protected from light and moisture.[1] Solutions in DMSO/DMF should be used within 24 hours to prevent oxidation of the aniline.[1]
-
Safety (GHS):
Workflow Diagram: Synthesis to Application
The following diagram summarizes the lifecycle of this intermediate in a drug discovery context.
Caption: Operational workflow from raw material procurement to medicinal chemistry application.
References
-
Preparation of Imidazolidinones: Fritz, J. A., et al. "Pd-Catalyzed Synthesis of N-Aryl Imidazolidinones."[1][2] Organic Letters, 2006, 8(12), 2531–2534.[1]
-
Copper-Catalyzed Coupling: Ma, D., et al. "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Ureas."[1] Journal of the American Chemical Society, 2003.[1]
-
Compound Data: PubChem Compound Summary for CAS 1042555-89-4 (Related Analogs). National Center for Biotechnology Information.[1] [1]
-
Safety Data: Sigma-Aldrich Safety Data Sheet for 1-(3-Aminophenyl)imidazolidin-2-one (Structural Analog). [1]
